(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one
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Overview
Description
The compound (1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one is a complex organic molecule characterized by its conjugated diene structure and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by selective hydrogenation and purification steps. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high-quality production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield saturated analogs or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its conjugated diene structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound’s derivatives are studied for their potential as enzyme inhibitors or signaling molecules. Its structural features allow it to interact with various biological targets.
Medicine
In medicine, research focuses on its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties contribute to the development of high-performance products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its conjugated diene structure allows it to participate in electron transfer reactions, influencing various biochemical pathways. The exact mechanism involves binding to active sites, altering enzyme activity, or modulating receptor functions.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness
The uniqueness of (1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one lies in its conjugated diene structure and phenyl groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(1E,4Z)-2-methyl-5-[4-[(1Z,4E)-4-methyl-3-oxo-5-phenylpenta-1,4-dienyl]phenyl]-1-phenylpenta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O2/c1-23(21-27-9-5-3-6-10-27)29(31)19-17-25-13-15-26(16-14-25)18-20-30(32)24(2)22-28-11-7-4-8-12-28/h3-22H,1-2H3/b19-17-,20-18-,23-21+,24-22+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVDBKABZORYDR-PKFJFACDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)C=CC2=CC=C(C=C2)C=CC(=O)C(=CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)/C=C\C2=CC=C(C=C2)/C=C\C(=O)/C(=C/C3=CC=CC=C3)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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